molecular formula C12H11N3O3 B5824276 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide

3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide

Cat. No. B5824276
M. Wt: 245.23 g/mol
InChI Key: QWPOHXXNEJLSMH-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide, also known as BDBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BDBCA is a small molecule that has been shown to have promising activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and proliferation. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to inhibit the activity of certain enzymes involved in the regulation of glucose metabolism. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has also been shown to have antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is its relative ease of synthesis, which makes it a potentially useful compound for laboratory experiments. However, one limitation of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide. One area of interest is the development of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide-based therapies for the treatment of cancer. Another potential direction is the investigation of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide's anti-inflammatory activity and its potential applications in the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide and its effects on cellular processes.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide involves several steps, including the reaction of 2-cyano-2-butenoic acid with 3,4-methylenedioxyaniline, followed by the addition of a reagent such as N,N-dimethylformamide (DMF) to form the final product. The synthesis of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. In particular, 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7(9(5-13)12(14)16)15-8-2-3-10-11(4-8)18-6-17-10/h2-4,15H,6H2,1H3,(H2,14,16)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPOHXXNEJLSMH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.